molecular formula C9H13BrO B185472 3-Bromocamphor CAS No. 76-29-9

3-Bromocamphor

Cat. No. B185472
Key on ui cas rn: 76-29-9
M. Wt: 217.10 g/mol
InChI Key: NUOGUMDNKHJLRR-UHFFFAOYSA-N
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Patent
US05120855

Procedure details

D-camphor ([a]D20 -44.0°, c=7.5), in ethanol is prepared as follows Bromine (320 g) is added dropwise to d-camphor (304 g) at 80° C. over a period of three hours under stirring and the liquified reaction mixture is kept at the same condition for 3 hours. After hydrogen bromide is released by bubbling, the reaction mixture is poured into ice water (3 liters) and the resulting precipitate is recrystallized from ethanol (230 mol) to give d-3-bromocamphor (302 g), mp 76° C. [a]D20 -134° (c=10, EtOH). d-3-bromocamphor (231 g) is dissolved in chloroform (400 ml) and chlorosulfonic acid (233 g) are added dropwise to this solution over 1 hour at 50° C. The reaction mixture is refluxed for 12 hours and poured into iced water (1 liter). The layer and washings are neutralized with Ca(OH)2 (120 g), and precipitated CaSO4 is filtered off. To the filtrate (NH4)2CO3 (128 g) are added and the precipitated CaCO2 is removed. The filtrate is concentrated and crystallized crude ammonium d-bromocamphor sulfonic acid (152 g) is recrystallized from water (270 ml) to give ammonium d-bromocamphor sulfonic acid (102 g), mp. 270°-272° C.(dec), [a]D20 -85.3° (c=2, water), lit.[a]D22 -85.3° (c=4, water), [a]D20 -84.5° (c=1.6, water). Calculated for NH4C10H14O2 4SBr: C, 36.59: H, 5.53: N, 4.27. Ammonium d-bromocamphor sulfonic acid obtained above is passed through Amberlite IR-120, and the effluent is concentrated to dryness and used as free d-bromocamphor sulfonic acid monohydrate. Analysis: All samples are dried overnight in vacuo at 40° C. Melting points are measured with a Yamato MP-21 melting point apparatus in an unsealed capillary tube and are uncorrected. Optical rotations are measured with a Perkin-Elmer 141 automatic polarimeter.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Three
Name
d-camphor
Quantity
304 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mol
Type
solvent
Reaction Step Six
Name
d-3-bromocamphor

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[Br:12]Br.Br>C(O)C>[CH3:8][C:6]1([CH3:7])[C:2]2([CH3:1])[C:10]([CH:9]([Br:12])[CH:5]1[CH2:4][CH2:3]2)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
320 g
Type
reactant
Smiles
BrBr
Step Four
Name
d-camphor
Quantity
304 g
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
Quantity
230 mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquified reaction mixture
CUSTOM
Type
CUSTOM
Details
by bubbling
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into ice water (3 liters)

Outcomes

Product
Details
Reaction Time
3 h
Name
d-3-bromocamphor
Type
product
Smiles
CC1(C2CCC1(C(=O)C2Br)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 302 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120855

Procedure details

D-camphor ([a]D20 -44.0°, c=7.5), in ethanol is prepared as follows Bromine (320 g) is added dropwise to d-camphor (304 g) at 80° C. over a period of three hours under stirring and the liquified reaction mixture is kept at the same condition for 3 hours. After hydrogen bromide is released by bubbling, the reaction mixture is poured into ice water (3 liters) and the resulting precipitate is recrystallized from ethanol (230 mol) to give d-3-bromocamphor (302 g), mp 76° C. [a]D20 -134° (c=10, EtOH). d-3-bromocamphor (231 g) is dissolved in chloroform (400 ml) and chlorosulfonic acid (233 g) are added dropwise to this solution over 1 hour at 50° C. The reaction mixture is refluxed for 12 hours and poured into iced water (1 liter). The layer and washings are neutralized with Ca(OH)2 (120 g), and precipitated CaSO4 is filtered off. To the filtrate (NH4)2CO3 (128 g) are added and the precipitated CaCO2 is removed. The filtrate is concentrated and crystallized crude ammonium d-bromocamphor sulfonic acid (152 g) is recrystallized from water (270 ml) to give ammonium d-bromocamphor sulfonic acid (102 g), mp. 270°-272° C.(dec), [a]D20 -85.3° (c=2, water), lit.[a]D22 -85.3° (c=4, water), [a]D20 -84.5° (c=1.6, water). Calculated for NH4C10H14O2 4SBr: C, 36.59: H, 5.53: N, 4.27. Ammonium d-bromocamphor sulfonic acid obtained above is passed through Amberlite IR-120, and the effluent is concentrated to dryness and used as free d-bromocamphor sulfonic acid monohydrate. Analysis: All samples are dried overnight in vacuo at 40° C. Melting points are measured with a Yamato MP-21 melting point apparatus in an unsealed capillary tube and are uncorrected. Optical rotations are measured with a Perkin-Elmer 141 automatic polarimeter.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Three
Name
d-camphor
Quantity
304 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mol
Type
solvent
Reaction Step Six
Name
d-3-bromocamphor

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[Br:12]Br.Br>C(O)C>[CH3:8][C:6]1([CH3:7])[C:2]2([CH3:1])[C:10]([CH:9]([Br:12])[CH:5]1[CH2:4][CH2:3]2)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
320 g
Type
reactant
Smiles
BrBr
Step Four
Name
d-camphor
Quantity
304 g
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
Quantity
230 mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquified reaction mixture
CUSTOM
Type
CUSTOM
Details
by bubbling
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into ice water (3 liters)

Outcomes

Product
Details
Reaction Time
3 h
Name
d-3-bromocamphor
Type
product
Smiles
CC1(C2CCC1(C(=O)C2Br)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 302 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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